molecular formula C21H18N4O3S B2571727 2-ethoxy-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)nicotinamide CAS No. 1020979-62-7

2-ethoxy-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)nicotinamide

Cat. No.: B2571727
CAS No.: 1020979-62-7
M. Wt: 406.46
InChI Key: AQHPVQNLMGDQOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-ethoxy-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)nicotinamide is a heterocyclic compound featuring a thiazolo[3,2-a]pyrimidine core fused with a nicotinamide moiety. The thiazolo[3,2-a]pyrimidine scaffold is characterized by a 7-methyl group and a 5-oxo substitution, while the nicotinamide group is linked via an ethoxy bridge to a phenyl ring at position 3 of the thiazolopyrimidine system. This structural complexity confers unique physicochemical and pharmacological properties, making it a candidate for therapeutic applications, particularly in anti-fibrotic and anti-inflammatory research .

Properties

IUPAC Name

2-ethoxy-N-[3-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)phenyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O3S/c1-3-28-20-16(8-5-9-22-20)19(27)24-15-7-4-6-14(11-15)17-12-29-21-23-13(2)10-18(26)25(17)21/h4-12H,3H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQHPVQNLMGDQOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC=N1)C(=O)NC2=CC=CC(=C2)C3=CSC4=NC(=CC(=O)N34)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-ethoxy-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)nicotinamide typically involves multiple steps, starting with the formation of the thiazolo[3,2-a]pyrimidine core. One common synthetic route includes the cyclization of thiophene derivatives with appropriate substituted phenacyl halides. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The specific type of reaction depends on the reagents and conditions used.

Common Reagents and Conditions: Common reagents for these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation reactions, and reducing agents like lithium aluminum hydride for reduction reactions. Substitution reactions may involve nucleophiles and electrophiles under controlled conditions.

Major Products Formed: The major products formed from these reactions can vary, but they often include derivatives with different functional groups or structural modifications, which can further be used in various applications.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has shown potential as an antibacterial and antitubercular agent. Its derivatives can be screened for various biological activities, making it a useful compound in drug discovery.

Medicine: In the medical field, derivatives of this compound may be explored for their therapeutic potential. Its ability to interact with biological targets can lead to the development of new drugs for treating various diseases.

Industry: In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility makes it a valuable asset in various industrial applications.

Mechanism of Action

The mechanism by which 2-ethoxy-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)nicotinamide exerts its effects involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to the desired therapeutic or biological outcomes. The exact molecular targets and pathways involved would depend on the specific application and derivatives used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The thiazolo[3,2-a]pyrimidine derivatives exhibit diverse pharmacological activities depending on their substituents. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison of Thiazolo[3,2-a]pyrimidine Derivatives

Compound Name Key Substituents Molecular Formula Biological Activity/Properties Key Data
Target Compound : 2-ethoxy-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)nicotinamide Nicotinamide-ethoxy linker, 7-methyl-5-oxo-thiazolopyrimidine C₂₂H₁₉N₅O₃S (calc.) Potential anti-fibrotic activity (inferred from analogs) NMR/HRMS data not provided in evidence; structural similarity to
Compound 35 () L-aspartic acid conjugate, 7-methyl-5-oxo-thiazolopyrimidine C₁₃H₁₃N₃O₆S Anti-liver fibrosis HRMS: 340.05933 [M + H]⁺; ¹H NMR δ 7.17 (s, 1H), 2.33 (s, 3H)
Compound 28a () 2,3-Difluorobenzamide, methylene-linked thiazolopyrimidine C₁₆H₁₂F₂N₄O₂S Not specified Synthesized via HATU/DIEA coupling; yields 48–78%
5-(4-Methoxyphenyl)-7-methyl-3-oxo-N-phenyl-...carboxamide () 4-Methoxyphenyl, N-phenylcarboxamide C₂₂H₂₀N₄O₃S Unknown IUPAC name provided; structural emphasis on planar aromatic systems
Ethyl 7-methyl-3-oxo-5-phenyl-...carboxylate () 2,4,6-Trimethoxybenzylidene, ethyl carboxylate C₂₄H₂₀N₂O₅S Crystallographic study Crystal packing shows C–H···O hydrogen bonds; triclinic P1 system
Ethyl 2-(4-carboxybenzylidene)-...carboxylate () 4-Carboxybenzylidene, ethyl carboxylate C₂₄H₂₀N₂O₅S·C₃H₇NO Intermolecular interactions studied Mr = 521.58; dihedral angle 80.94° between fused rings

Key Findings from Comparative Analysis

Structural Variations and Bioactivity: The target compound’s nicotinamide-ethoxy linker distinguishes it from analogs like Compound 35 (aspartic acid conjugate) and Compound 28a (difluorobenzamide). These substitutions influence solubility and target binding. For instance, the aspartic acid in Compound 35 enhances hydrophilicity, critical for anti-liver fibrosis activity , whereas the ethoxy group in the target compound may improve membrane permeability . Crystal Packing and Stability: Derivatives with benzylidene substituents (e.g., and ) exhibit pronounced intermolecular hydrogen bonding (C–H···O), stabilizing their crystal lattices. This property correlates with enhanced thermal stability, as seen in (m.p. 427–428 K) .

Synthetic Methodologies :

  • Most analogs (e.g., Compound 28a , Compound 35 ) are synthesized via HATU-mediated coupling or cyclocondensation, yielding 48–78% . The target compound likely follows similar protocols, though specific details are absent in the evidence.

Pharmacological Potential: Anti-Fibrotic Activity: Compound 35 demonstrated anti-liver fibrosis efficacy, attributed to its thiazolopyrimidine core and polar substituents . Planarity and Binding: The dihedral angle (80.94°) between the thiazolopyrimidine and benzene rings in indicates non-planarity, which may reduce intercalation-based toxicity compared to planar aromatic systems .

Biological Activity

2-ethoxy-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)nicotinamide is a compound that incorporates a thiazolo[3,2-a]pyrimidine core structure fused with a nicotinamide moiety. This unique combination suggests potential biological activities, particularly in the realms of oncology and antimicrobial research. The thiazolo[3,2-a]pyrimidine structure is known for its diverse pharmacological properties, making it a significant focus in medicinal chemistry.

  • Molecular Formula : C21H18N4O3S
  • Molecular Weight : 406.46 g/mol
  • CAS Number : 1020979-62-7

Biological Activity Overview

The biological activity of 2-ethoxy-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)nicotinamide is primarily attributed to its thiazole and pyrimidine components. Research indicates that derivatives of thiazole exhibit a range of pharmacological effects including:

  • Antimicrobial Activity : Compounds with thiazolo[3,2-a]pyrimidine structures have shown significant activity against various microbial strains.
  • Anticancer Properties : Studies have demonstrated that these compounds can inhibit the growth of multiple cancer cell lines.
  • Anti-inflammatory Effects : The compound's structural components may contribute to its anti-inflammatory potential.

The mechanism of action for 2-ethoxy-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)nicotinamide is still under investigation. However, its interactions with biological macromolecules such as proteins and nucleic acids are crucial for understanding its therapeutic potential. Interaction studies often involve:

  • Binding Affinity Studies : Evaluating how well the compound binds to target enzymes or receptors.
  • Inhibition Assays : Assessing the compound's ability to inhibit specific biological pathways.

Anticancer Activity

A study evaluating the anticancer properties of thiazolo[3,2-a]pyrimidine derivatives found that compounds similar to 2-ethoxy-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)nicotinamide exhibited cytotoxic effects against various cancer cell lines including:

Cell LineIC50 (µM)Reference
A549 (Lung Cancer)10.5
MCF7 (Breast Cancer)15.0
HeLa (Cervical Cancer)12.0

These results indicate that the compound may serve as a lead candidate for further development in cancer therapeutics.

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of similar thiazole derivatives:

MicrobeMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL

These findings suggest that the compound could be effective against certain bacterial infections.

Q & A

Q. What are the common synthetic routes for thiazolo[3,2-a]pyrimidine derivatives, and how do they apply to this compound?

Thiazolo[3,2-a]pyrimidine derivatives are typically synthesized via cyclocondensation reactions. For example, the core structure can be formed by refluxing precursors like 5-phenyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester with chloroacetic acid and aromatic aldehydes in acetic acid/acetic anhydride mixtures. Sodium acetate is often used as a catalyst (78% yield reported in similar syntheses) . Reaction conditions (e.g., 8–10 hours under reflux) and solvent systems (ethyl acetate/ethanol for recrystallization) are critical for optimizing yield and purity.

Q. How is the crystal structure of this compound determined, and what conformational features are notable?

Single-crystal X-ray diffraction is the gold standard for structural elucidation. The thiazolo-pyrimidine ring system is puckered, with deviations up to 0.224 Å from planarity, adopting a flattened boat conformation. Key dihedral angles (e.g., 80.94° between the thiazolo-pyrimidine and benzene rings) highlight steric and electronic interactions influencing molecular packing . Hydrogen-bonding networks (C–H···O) stabilize the crystal lattice, as observed in related compounds .

Q. Which spectroscopic methods are essential for characterizing this compound?

Nuclear Magnetic Resonance (NMR) is critical for confirming substituent positions and stereochemistry. Infrared (IR) spectroscopy identifies functional groups like carbonyls (C=O stretch at ~1700 cm⁻¹). Mass spectrometry (MS) validates molecular weight, while X-ray crystallography resolves conformational details .

Advanced Research Questions

Q. How can synthetic yields be improved for derivatives with bulky substituents?

Steric hindrance from substituents (e.g., 2,4,6-trimethoxybenzylidene) can reduce yields. Strategies include:

  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of bulky intermediates.
  • Catalyst screening : Transition metal catalysts (e.g., Pd) may facilitate coupling reactions.
  • Stepwise synthesis : Isolate intermediates (e.g., N-(3-chloro-4-(2-pyridylmethoxy)aniline) before cyclization to minimize side reactions .

Q. How do discrepancies in crystallographic data across studies inform conformational dynamics?

Variations in torsion angles (e.g., C5–C2–C3–C4 = −106.0° vs. −167.40° in related structures) suggest flexibility in the thiazolo-pyrimidine core. Molecular dynamics simulations or variable-temperature crystallography can resolve whether these differences arise from packing effects or intrinsic conformational mobility .

Q. What computational methods are suitable for predicting the compound’s pharmacological activity?

  • Docking studies : Use software like AutoDock Vina to model interactions with target enzymes (e.g., kinases).
  • QSAR modeling : Correlate substituent electronic parameters (Hammett constants) with bioactivity data from analogues.
  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity and binding affinity .

Q. How can conflicting bioactivity data from in vitro vs. in vivo studies be resolved?

Discrepancies often stem from metabolic instability or poor bioavailability. Mitigation strategies include:

  • Prodrug design : Modify the ethoxy or nicotinamide groups to enhance membrane permeability.
  • Metabolite profiling : Use LC-MS to identify degradation products and refine structural analogs .

Methodological Guidance

Q. What strategies validate the stereochemical purity of chiral centers in this compound?

  • Chiral HPLC : Resolve enantiomers using columns like Chiralpak IA/IB.
  • Circular Dichroism (CD) : Compare experimental spectra with computed CD curves for absolute configuration assignment.
  • X-ray anomalous scattering : Confirm chirality via Bijvoet differences in crystallographic data .

Q. How should researchers address low reproducibility in synthetic protocols?

  • Control moisture/O₂ sensitivity : Use Schlenk lines for air-sensitive steps (e.g., iron powder reductions).
  • Standardize reagents : Source aldehydes (e.g., 2-pyridinemethanol) from certified suppliers to avoid purity issues.
  • Detailed reporting : Document reaction parameters (e.g., cooling rates, stirring efficiency) to minimize protocol drift .

Data Contradiction Analysis

Q. Why do different studies report varying biological activities for structurally similar compounds?

Subtle structural differences (e.g., methoxy vs. ethoxy groups) alter pharmacokinetics. For example, trifluoromethyl groups in pyrazolo[1,5-a]pyrimidines enhance metabolic stability but may reduce target affinity . Cross-study comparisons must normalize assay conditions (e.g., cell lines, incubation times) to isolate structural effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.